molecular formula C24H26N2O5 B11096531 methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11096531
M. Wt: 422.5 g/mol
InChI Key: IPBSQTWWNGINBA-UHFFFAOYSA-N
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Description

Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound features a dibenzo[b,e][1,4]diazepine core, which is a seven-membered ring system fused with benzene rings, and is functionalized with various substituents, including methoxy groups and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the diazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds. The presence of methoxy groups and a carboxylate ester may enhance its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 6-(2,3-dimethoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C24H26N2O5/c1-13-12-17-20(22(27)19(13)24(28)31-4)21(26-16-10-6-5-9-15(16)25-17)14-8-7-11-18(29-2)23(14)30-3/h5-11,13,19,21,25-26H,12H2,1-4H3

InChI Key

IPBSQTWWNGINBA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C(=CC=C4)OC)OC)C(=O)C1C(=O)OC

Origin of Product

United States

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